molecular formula C16H19ClN4O3 B2550973 5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903012-48-5

5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2550973
CAS No.: 1903012-48-5
M. Wt: 350.8
InChI Key: FGBJSPHPIGKLLA-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure integrates several pharmaceutically relevant motifs, including a nicotinamide core, a 2-methylimidazole group, and a tetrahydrofuran-3-yloxy ether linkage. The presence of the imidazole ring is a key feature found in compounds that act as inhibitors of enzymes like nitric oxide synthase (NOS) . Researchers are exploring this compound and its analogs primarily in the context of developing novel therapeutic agents, with potential applications in targeting infectious diseases and inflammatory conditions . The molecule's design, which includes a chloro substituent and a flexible ethyl-linked imidazole, suggests its utility in structure-activity relationship (SAR) studies aimed at optimizing binding affinity and selectivity for specific biological targets. This reagent is intended for use in biochemical assay development, high-throughput screening, and as a key intermediate in the synthesis of more complex molecules for investigative purposes.

Properties

IUPAC Name

5-chloro-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-11-18-3-5-21(11)6-4-19-15(22)12-8-14(17)16(20-9-12)24-13-2-7-23-10-13/h3,5,8-9,13H,2,4,6-7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBJSPHPIGKLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Etherification of the Pyridine Ring

The 5-chloro-6-((tetrahydrofuran-3-yl)oxy) substituents are introduced via sequential halogenation and nucleophilic aromatic substitution (NAS).

Step 1: Chlorination of Nicotinic Acid Derivatives
Nicotinic acid derivatives are chlorinated at position 5 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example:
$$
\text{Nicotinic acid} + \text{POCl}3 \xrightarrow{\Delta} 5\text{-Chloronicotinoyl chloride} + \text{H}3\text{PO}_4
$$
The chloro group acts as a meta-director, facilitating subsequent NAS at position 6.

Step 2: Etherification with Tetrahydrofuran-3-ol
The 6-hydroxy intermediate reacts with tetrahydrofuran-3-ol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or via a Williamson ether synthesis (using a base like NaH or K₂CO₃ in DMF):
$$
5\text{-Chloro-6-hydroxynicotinamide} + \text{Tetrahydrofuran-3-ol} \xrightarrow{\text{Base}} 5\text{-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide}
$$
The Mitsunobu reaction is preferred for stereochemical control, ensuring retention of configuration at the tetrahydrofuran oxygen.

Conversion to Acid Chloride

The carboxylic acid group of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid is activated to its acid chloride using thionyl chloride or oxalyl chloride:
$$
\text{Acid} + \text{SOCl}2 \xrightarrow{\text{DMF (cat.)}} \text{Acid chloride} + \text{SO}2 + \text{HCl}
$$
This step is critical for facilitating the subsequent amide coupling.

Synthesis of the Imidazole-Containing Side Chain

Preparation of 2-(2-Methyl-1H-Imidazol-1-yl)Ethylamine

The side chain is synthesized via alkylation of 2-methylimidazole with 2-chloroethylamine hydrochloride under basic conditions:
$$
2\text{-Methylimidazole} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{NaOH, EtOH}} 2\text{-(2-Methyl-1H-imidazol-1-yl)ethylamine} + \text{NaCl} + \text{H}2\text{O}
$$
The reaction is conducted in ethanol at reflux (78°C) for 12–24 hours, yielding the amine after neutralization and extraction.

Amide Bond Formation

The acid chloride and amine are coupled via a Schotten-Baumann reaction or using carbodiimide-based coupling agents (e.g., EDC/HCl with HOBt):

Method A: Schotten-Baumann
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Amide} + \text{NaCl}
$$
This method is scalable but requires strict pH control to prevent hydrolysis.

Method B: EDC/HOBt-Mediated Coupling
$$
\text{Acid} + \text{EDC} + \text{HOBt} \xrightarrow{\text{DCM, RT}} \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}
$$
This approach offers higher yields (≥85%) and is suitable for acid-sensitive substrates.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/methanol (9:1 to 4:1). Fractions containing the target compound (Rf ≈ 0.3–0.4) are pooled and concentrated.

Recrystallization

The compound is recrystallized from acetonitrile or tetrahydrofuran to achieve >95% purity (HPLC, UV detection at 210 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.35 (s, 1H, imidazole-H), 4.55–4.45 (m, 1H, tetrahydrofuran-O), 3.85–3.70 (m, 4H, tetrahydrofuran-CH₂), 3.60 (t, J = 6.0 Hz, 2H, NCH₂), 2.95 (t, J = 6.0 Hz, 2H, CH₂imidazole), 2.25 (s, 3H, CH₃-imidazole).
  • ESI-MS (m/z): 351.1 [M+H]⁺.

Scale-Up Considerations

Solvent Selection

Tetrahydrofuran (THF) and acetonitrile are preferred for their ability to dissolve both polar and non-polar intermediates. THF’s low boiling point (66°C) facilitates easy removal under reduced pressure.

Avoiding Chromatography

For industrial-scale synthesis, ion exchange resins (e.g., Amberlyst) replace column chromatography during the final purification, reducing costs and waste.

Challenges and Optimization

Regioselectivity in Etherification

Competing O- and N-alkylation during the Mitsunobu reaction is mitigated by using bulky phosphines (e.g., tributylphosphine) and excess tetrahydrofuran-3-ol.

Imidazole Stability

The 2-methylimidazole ring is susceptible to ring-opening under strong acidic conditions. Neutral pH (6.5–7.5) is maintained during all steps involving the side chain.

Comparative Analysis of Methods

Parameter Schotten-Baumann EDC/HOBt
Yield 70–75% 85–90%
Purity 90–92% 95–98%
Scalability High Moderate
Cost Low High
Reaction Time 2–4 h 12–24 h

The EDC/HOBt method is optimal for small-scale, high-purity batches, while Schotten-Baumann is preferred for industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using various electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyridines or imidazoles.

  • Addition: Formation of adducts with various functional groups.

Scientific Research Applications

  • Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders or infections.

  • Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

  • Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

  • Industry: It can be used in the production of agrochemicals or as a building block for more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily drawn from pesticide and synthetic chemistry databases. Below is a detailed analysis:

Pyridine Carboxamide Derivatives

  • 2-Chloro-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide (1019384-26-9)
    • Structure : Pyridine-4-carboxamide with chlorine at position 2 and a 3-chloro-2-methylphenyl group on the amide nitrogen.
    • Comparison :
  • The imidazole-ethyl substituent in the target may enhance hydrogen-bonding capacity compared to the phenyl group in 1019384-26-7.

  • N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (inabenfide)

    • Use : Plant growth regulator.
    • Structure : Pyridine-4-carboxamide with a hydroxyphenylmethyl group and chloro substitution.
    • Comparison :
  • The tetrahydrofuran-3-yloxy group in the target compound may confer greater metabolic stability than inabenfide’s hydroxyphenylmethyl group due to reduced susceptibility to oxidation.

Compounds with Tetrahydrofuran Substituents

  • N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram)
    • Use : Fungicide.
    • Structure : Cyclopropanecarboxamide with a tetrahydro-2-oxo-3-furanyl group and 3-chlorophenyl substitution.
    • Comparison :
  • Cyprofuram’s tetrahydrofuran ring is part of a carboxamide linkage, whereas the target compound’s tetrahydrofuran-3-yloxy group is ether-linked. This difference could influence solubility and membrane permeability.

Compounds with Imidazole Substituents

  • N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide hydrochloride (1401426-02-5) Structure: Benzamide with a triazole-ethylamine substituent. Comparison:

Structural and Functional Implications

Table 1: Key Structural Features and Hypothesized Effects

Compound Key Substituents Hypothesized Functional Impact
Target Compound 5-Cl, 6-(THF-3-yloxy), 2-(2-methylimidazol-1-yl)ethyl Enhanced lipophilicity (THF), potential kinase inhibition (imidazole)
2-Chloro-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide 2-Cl, 3-chloro-2-methylphenylamide Steric hindrance from phenyl group may limit target accessibility
Cyprofuram Tetrahydro-2-oxo-3-furanyl, cyclopropanecarboxamide Polar carboxamide may reduce cell permeability compared to the target’s ether linkage
Inabenfide 4-Pyridinecarboxamide, hydroxyphenylmethyl Hydroxyl group increases hydrophilicity but may reduce metabolic stability

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : 5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
  • Molecular Formula : C_{15}H_{19}ClN_{4}O_{3}
  • Molecular Weight : 344.79 g/mol

Structural Features

The compound features:

  • A chloro substituent at the 5-position of the nicotinamide ring.
  • An imidazole ring which may contribute to its biological activity.
  • A tetrahydrofuran moiety that could enhance solubility and bioavailability.

Research indicates that compounds similar to this one often exert their biological effects through several mechanisms, including:

  • Enzyme Inhibition : Many imidazole derivatives are known to inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The structural components may interact with specific receptors, influencing signaling pathways related to inflammation or cell growth.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of similar compounds against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of growth in:

  • HeLa Cells (human cervix carcinoma)
  • CEM Cells (human T-lymphocyte cells)

In vitro studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, a related compound showed an IC50 of approximately 9.6 μM in human microvascular endothelial cells .

Antimicrobial Activity

Compounds with imidazole and nicotinamide structures have also been evaluated for antimicrobial properties. Research suggests that they can exhibit significant activity against bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Study 1: Antiproliferative Activity

In a comparative study, researchers synthesized several derivatives of nicotinamide and tested their antiproliferative effects on cancer cell lines. One derivative exhibited an IC50 value of 41 μM against HeLa cells, while another modification improved potency to 9.6 μM . This suggests that structural modifications can significantly enhance biological activity.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of GABA aminotransferase by imidazole-containing compounds. The compound demonstrated a capacity to increase GABA levels in neuronal cultures, indicating potential therapeutic applications in neurological disorders .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (μM)Reference
AntiproliferativeHeLa41
AntiproliferativeHuman Microvascular Cells9.6
Enzyme InhibitionGABA AminotransferaseN/A
AntimicrobialVarious Bacterial StrainsN/A

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